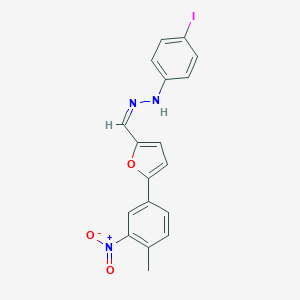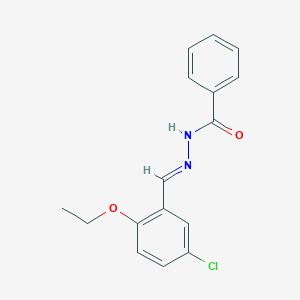![molecular formula C25H27N3O7S2 B298270 2-[4-methoxy(phenylsulfonyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B298270.png)
2-[4-methoxy(phenylsulfonyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-methoxy(phenylsulfonyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide, also known as MNSA, is a chemical compound that has been extensively studied for its potential use in scientific research. It belongs to the class of sulfonamide compounds and has shown promising results in various biological assays.
Mécanisme D'action
The mechanism of action of 2-[4-methoxy(phenylsulfonyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide is not fully understood. However, it is believed to inhibit the activity of COX-2 through the binding of its sulfonamide group to the active site of the enzyme. This, in turn, reduces the production of prostaglandins, which are responsible for the inflammatory response. 2-[4-methoxy(phenylsulfonyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide has also been reported to induce apoptosis (programmed cell death) in cancer cells, possibly through the activation of caspases.
Biochemical and Physiological Effects:
2-[4-methoxy(phenylsulfonyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide has been shown to have several biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro. Moreover, 2-[4-methoxy(phenylsulfonyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide has been shown to inhibit the proliferation and migration of cancer cells, as well as induce apoptosis. In addition, 2-[4-methoxy(phenylsulfonyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide has been reported to have a low toxicity profile, making it a potential candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
2-[4-methoxy(phenylsulfonyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. Moreover, 2-[4-methoxy(phenylsulfonyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide has been reported to have a low toxicity profile, making it safe for use in vitro. However, there are also some limitations to the use of 2-[4-methoxy(phenylsulfonyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide in lab experiments. Its solubility in water is relatively low, which can make it difficult to use in aqueous assays. In addition, its mode of action is not fully understood, which can make it challenging to interpret the results of experiments.
Orientations Futures
There are several potential future directions for the study of 2-[4-methoxy(phenylsulfonyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide. One possible direction is to investigate its potential use as an anti-inflammatory agent in vivo. Another possible direction is to explore its potential use as an anticancer agent in animal models. Moreover, further studies are needed to elucidate its mechanism of action and to identify its molecular targets. In addition, the development of more water-soluble derivatives of 2-[4-methoxy(phenylsulfonyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide could expand its potential use in aqueous assays. Finally, the synthesis of 2-[4-methoxy(phenylsulfonyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide analogs with improved pharmacokinetic properties could lead to the development of more effective therapeutic agents.
Méthodes De Synthèse
The synthesis of 2-[4-methoxy(phenylsulfonyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide is a complex process that involves several steps. It starts with the reaction of 4-methoxybenzenesulfonyl chloride with 4-aminophenol, which leads to the formation of 4-methoxyphenylsulfonamide. This compound is then reacted with 4-(4-morpholinylsulfonyl)aniline to obtain the final product, 2-[4-methoxy(phenylsulfonyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide. The overall yield of this synthesis method is around 30%.
Applications De Recherche Scientifique
2-[4-methoxy(phenylsulfonyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide has been studied extensively for its potential use in various scientific research fields. It has shown promising results in anti-inflammatory, anticancer, and antiviral assays. 2-[4-methoxy(phenylsulfonyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. It has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. Moreover, 2-[4-methoxy(phenylsulfonyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide has demonstrated antiviral activity against human immunodeficiency virus (HIV) and herpes simplex virus (HSV) in vitro.
Propriétés
Nom du produit |
2-[4-methoxy(phenylsulfonyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide |
|---|---|
Formule moléculaire |
C25H27N3O7S2 |
Poids moléculaire |
545.6 g/mol |
Nom IUPAC |
2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-(4-morpholin-4-ylsulfonylphenyl)acetamide |
InChI |
InChI=1S/C25H27N3O7S2/c1-34-22-11-9-21(10-12-22)28(37(32,33)23-5-3-2-4-6-23)19-25(29)26-20-7-13-24(14-8-20)36(30,31)27-15-17-35-18-16-27/h2-14H,15-19H2,1H3,(H,26,29) |
Clé InChI |
VUKQEGPDEHEOBJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N(CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)S(=O)(=O)C4=CC=CC=C4 |
SMILES canonique |
COC1=CC=C(C=C1)N(CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)S(=O)(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(5-{4-nitro-2-methylphenyl}-2-furyl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B298188.png)
![2-[(2,5-dimethyl-1-{4-[(5-nitropyridin-2-yl)oxy]phenyl}-1H-pyrrol-3-yl)methylidene]-1H-indene-1,3(2H)-dione](/img/structure/B298189.png)
![2-{[1-(2,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B298190.png)
![ethyl 3-{3-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B298192.png)
![methyl 2-{3-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B298197.png)
![2-{[1-(3-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B298198.png)
![2-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B298200.png)
![2-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B298202.png)


![N'-[(1-allyl-2-methyl-1H-indol-3-yl)methylene]-4-bromobenzohydrazide](/img/structure/B298206.png)
![N-(2-chlorobenzyl)-2-[(4-chlorobenzyl)(phenylsulfonyl)amino]acetamide](/img/structure/B298207.png)
amino]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B298209.png)
![2-{cyclohexyl[(4-fluorophenyl)sulfonyl]amino}-N-(4-fluorophenyl)acetamide](/img/structure/B298210.png)